REACTION_CXSMILES
|
[Br:1][C:2]1([Br:12])[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:11].[Br:13]Br.C(=O)(O)[O-].[Na+]>C(O)(C)(C)C.O>[Br:12][C:2]1([Br:1])[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Br:13])[CH:9]=2)[NH:4][C:3]1=[O:11] |f:2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
BrC1(C(NC2=NC=CC=C21)=O)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH of the solution to 6.5
|
Type
|
CUSTOM
|
Details
|
The yellow solid formed
|
Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
condensed to approx. 100 mL
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (2×50 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a yellow solid
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(NC2=NC=C(C=C21)Br)=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |